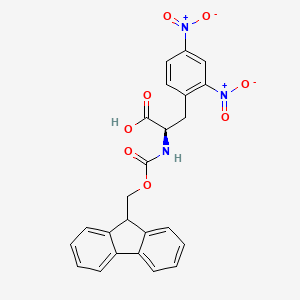

Fmoc-D-2,4-dinitrophenylalanine

Description

Significance of Non-Canonical Amino Acids in Peptide Science and Engineering

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy to overcome the limitations of natural peptides, such as their susceptibility to enzymatic degradation and limited structural diversity. howeipharm.comhoweipharm.com ncAAs can introduce novel chemical functionalities, conformational constraints, and altered pharmacokinetic profiles, leading to the development of peptides with enhanced stability, bioactivity, and therapeutic potential. nih.govchemicalbook.com The diverse side chains of ncAAs make them attractive for the pharmaceutical industry and for probing protein structure and function. chemicalbook.com The introduction of D-amino acids, for instance, can increase a peptide's resistance to proteases, which are enzymes that break down peptides. howeipharm.com

The Role of Fmoc Chemistry in Modern Peptide Synthesis Methodologies

The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group revolutionized solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. bldpharm.comnih.gov Fmoc chemistry offers a milder and more convenient alternative to the traditional Boc/Benzyl approach. nih.gov The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically piperidine (B6355638), allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support. bldpharm.comcem.com This method is highly efficient, suitable for automation, and compatible with the synthesis of long and complex peptides, including those with post-translational modifications. nih.gov The progress in Fmoc-based SPPS has made the synthesis of custom peptides more accessible for research and drug development. nih.gov

Contextualizing Fmoc-D-2,4-Dinitrophenylalanine within Modified Phenylalanine Derivatives for Research Applications

This compound belongs to a broad class of modified phenylalanine derivatives used in various scientific investigations. Phenylalanine's aromatic side chain provides a versatile scaffold for chemical modifications, leading to derivatives with unique properties. For example, fluorinated phenylalanines are used to study protein-ligand interactions and improve metabolic stability. rsc.org Other derivatives are employed in the development of peptide-based drugs, targeted drug delivery systems, and as molecular probes. biosynth.comchemsrc.com The dinitrophenyl group, in particular, has a history in biochemistry as a label for amino acids and peptides, facilitating their detection and quantification. rsc.org The incorporation of a D-amino acid configuration further enhances the stability of the resulting peptide against enzymatic degradation. howeipharm.com

Chemical and Physical Properties of this compound

While detailed research findings on this compound are limited in publicly available literature, its basic chemical and physical properties can be compiled from supplier information.

| Property | Value | Source |

| CAS Number | 1217733-50-0 | |

| Molecular Formula | C₂₄H₁₉N₃O₈ | |

| Appearance | Solid | N/A |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSAAJIMRIRWEU-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D 2,4 Dinitrophenylalanine and Analogues

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Strategies

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the dominant method for assembling peptide chains in a stepwise manner on a solid support. sigmaaldrich.com The use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the Nα-amino group, combined with acid-labile side-chain protecting groups, offers an orthogonal protection strategy that is compatible with a wide range of functionalities, including the dinitrophenyl group. nih.govchempep.com

Resin Functionalization and Loading Determination in Fmoc SPPS

The foundation of any successful SPPS is the appropriate choice and functionalization of the solid support. The selection of the resin dictates the C-terminal functionality of the final peptide. For peptides with a C-terminal amide, Rink Amide resin is a common choice, while Wang or 2-chlorotrityl chloride resins are used to yield a C-terminal carboxylic acid. nih.gov

Table 1: Common Resins for Fmoc-SPPS and their C-Terminal Products

| Resin Type | Linker | C-Terminal Functionality | Cleavage Condition |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Strong acid (e.g., 95% TFA) |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic Acid | Mild acid (e.g., 1-5% TFA) |

| Rink Amide Resin | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxy | Amide | Strong acid (e.g., 95% TFA) |

Optimization of Amide Coupling Conditions for Fmoc-D-2,4-Dinitrophenylalanine Incorporation

The incorporation of this compound presents a synthetic challenge due to the steric hindrance imposed by the bulky dinitrophenyl side chain. researchgate.net This steric bulk can significantly slow down the rate of amide bond formation, leading to incomplete coupling and the formation of deletion sequences. researchgate.net Therefore, optimization of the coupling conditions is paramount.

Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) may prove inefficient. chempep.comresearchgate.net More potent activating reagents are generally required. Uronium/aminium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are often employed to achieve high coupling efficiencies. nih.gov The additive OxymaPure (ethyl cyano(hydroxyimino)acetate) used with a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) has also been shown to be highly effective and can be comparable to HOAt-based methods. researchgate.netnih.gov For exceptionally difficult couplings involving sterically demanding residues, the formation of acyl fluorides in situ has been developed as a highly efficient method. mdpi.comnih.govsemanticscholar.org

Table 2: Comparison of Coupling Reagents for Hindered Amino Acids

| Coupling Reagent/System | Additive | Base | Key Advantages |

| DIC | HOBt / OxymaPure | DIPEA | Standard, cost-effective. OxymaPure improves performance. researchgate.net |

| HBTU / TBTU | HOBt | DIPEA | Commonly used, efficient for many sequences. |

| HATU / HCTU | HOAt / 6-Cl-HOBt | DIPEA / Collidine | Highly activating, reduces racemization, good for hindered couplings. nih.govnih.gov |

| Acyl Fluoride (e.g., via BTFFH) | None | DIPEA | Highly reactive, effective for extremely hindered substrates and electron-deficient amines. mdpi.comnih.gov |

Selective Deprotection Techniques for the Fmoc Group

The selective removal of the Nα-Fmoc group is a repetitive and crucial step in SPPS. nih.gov The standard method involves treating the peptide-resin with a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). chempep.comnih.gov The mechanism proceeds via a β-elimination, releasing the free amine and dibenzofulvene, which is subsequently trapped by piperidine. nih.gov

While effective, repetitive piperidine treatment can lead to side reactions, most notably the formation of aspartimide from aspartic acid residues. nih.gov This side reaction can lead to a mixture of by-products, including the formation of β-aspartyl peptides. sigmaaldrich.comnih.gov To mitigate this, alternative deprotection reagents and conditions have been explored. Using a more sterically hindered base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations (e.g., 2%) can reduce aspartimide formation. nih.gov However, DBU is non-nucleophilic and does not scavenge the dibenzofulvene by-product, requiring careful washing or the addition of a scavenging agent. nih.gov More recently, dipropylamine (B117675) (DPA) has been reported as an inexpensive and less toxic alternative to piperidine that significantly reduces aspartimide formation, especially in high-temperature SPPS. uea.ac.uk

Table 3: Reagents for Selective Fmoc Deprotection

| Reagent | Typical Concentration | Solvent | Advantages | Disadvantages |

| Piperidine | 20% (v/v) | DMF | Standard, effective, acts as its own scavenger. nih.gov | Can cause aspartimide formation. nih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% (v/v) | DMF | Reduces aspartimide formation, fast deprotection. nih.gov | Non-nucleophilic, requires a scavenger for dibenzofulvene. nih.gov |

| Dipropylamine (DPA) | 25% (v/v) | DMF | Reduces aspartimide formation, low cost, low toxicity. uea.ac.uk | Forms adduct with dibenzofulvene. uea.ac.uk |

| Piperazine (PZ) | 10% (w/v) | DMF/Ethanol (B145695) | Good alternative to piperidine. delivertherapeutics.com | May require ethanol for solubility. delivertherapeutics.com |

Solution-Phase Synthetic Routes for this compound Precursors

While SPPS is dominant, solution-phase synthesis remains crucial, particularly for the production of the non-canonical amino acid precursors themselves. The synthesis of this compound typically begins with the preparation of N-(2,4-dinitrophenyl)-D-phenylalanine.

This precursor is synthesized via a nucleophilic aromatic substitution reaction. D-phenylalanine is reacted with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, or the less reactive 2,4-dinitrochlorobenzene. nih.gov The reaction is typically carried out under basic conditions, for example, using sodium bicarbonate, to deprotonate the amino group of the D-phenylalanine, facilitating its nucleophilic attack on the electron-deficient aromatic ring of the dinitrobenzene derivative.

Once N-(2,4-dinitrophenyl)-D-phenylalanine is synthesized and purified, the Fmoc protecting group is introduced. This is achieved by reacting the amino acid precursor with Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride under basic conditions, similar to the standard procedures for protecting other amino acids. semanticscholar.org Careful control of the reaction pH is necessary to ensure selective N-acylation without unwanted side reactions. The final product, this compound, is then purified, typically by chromatography, before it can be used in SPPS.

Chemo- and Regioselective Functionalization Strategies for Dinitrophenyl Moieties

The dinitrophenyl group is not merely a passive label; its electronic properties allow for specific chemical modifications. While often used as a stable hapten, strategies exist to further functionalize the DNP moiety, either pre- or post-incorporation into a peptide.

One significant reaction involves the base-catalyzed intramolecular cyclization of N-(2,4-dinitrophenyl)amino acids to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides. researchgate.netnih.gov This reaction proceeds when the dinitrophenyl-amino acid is treated with a base such as sodium hydroxide (B78521) in a dioxane/water mixture. nih.gov The mechanism involves the formation of an intermediate dianion, leading to cyclization and elimination. This transformation fundamentally alters the structure and properties of the original DNP group, converting it into a different heterocyclic system with potential applications as antibacterial agents. nih.gov

While direct, selective modification of one of the two nitro groups on the phenyl ring within a complex peptide is challenging, related dinitro-aromatic compounds offer a template for potential strategies. For instance, 1,4-dinitroimidazoles have been developed as bifunctional reagents that react with cysteine and lysine (B10760008) residues through distinct mechanisms, showcasing the tunable reactivity of dinitro-aromatic systems. nih.gov Such principles could potentially be adapted for the selective functionalization of the DNP group on dinitrophenylalanine, although this remains a specialized area of research. The primary utility of the DNP group in peptide chemistry continues to be as a stable immunological probe and a FRET quencher. nih.gov

Integration of Fmoc D 2,4 Dinitrophenylalanine into Peptide and Peptidomimetic Architectures

Design Principles for Peptides Incorporating Non-Standard Amino Acids

The incorporation of non-standard amino acids (nsAAs) like Fmoc-D-2,4-dinitrophenylalanine into peptides is a powerful strategy in protein engineering and drug discovery. core.ac.ukamericanpharmaceuticalreview.com This approach moves beyond the 20 standard amino acids, allowing for the creation of peptides with novel structures and functions. nih.govresearchgate.net The primary goals for including nsAAs are to enhance specific properties of the resulting peptide. core.ac.uk

Key design principles include:

Conformational Constraint: Introducing nsAAs can impose specific turns or secondary structures, such as β-hairpins, thereby stabilizing a desired three-dimensional shape. core.ac.ukrsc.org This structural rigidity can be crucial for binding to biological targets.

Enhanced Stability: Peptides made from naturally occurring L-amino acids are often quickly broken down by enzymes (proteases) in the body. Incorporating nsAAs, especially those with a D-configuration, can make peptides resistant to this degradation, increasing their lifespan and potential as therapeutic agents. nih.govbiorxiv.orgbiorxiv.org

Modulation of Bioactivity: The unique side chains of nsAAs can introduce new chemical functionalities. core.ac.uknih.gov For instance, the bulky and electron-withdrawing dinitrophenyl group of this compound can be used to probe or alter interactions with biological receptors or to introduce specific electronic properties into the peptide structure. nih.govudel.edu

Scaffolding: Non-standard residues can act as templates to nucleate and stabilize specific secondary structures, which is a fundamental aspect of de novo peptide design. core.ac.uk

The use of the Fmoc protecting group is integral to the synthesis process, as it is stable under many reaction conditions but can be removed cleanly using a base like piperidine (B6355638) to allow the peptide chain to be extended one amino acid at a time. chempep.com

Influence of D-Configuration and Aromatic Substitution on Peptide Conformation and Bioactivity

The specific structure of this compound, with its D-configuration and substituted aromatic ring, has a profound impact on the peptides into which it is incorporated.

Influence of Aromatic Substitution: The 2,4-dinitrophenyl group is a bulky aromatic side chain with strong electron-withdrawing properties due to the two nitro groups. Aromatic side chains in peptides are known to participate in various non-covalent interactions, such as π-π stacking and cation-π interactions, which are critical for stabilizing protein and peptide structures. nih.gov The specific nature of the aromatic group is important; for instance, studies comparing phenylalanine and tryptophan substitutions have shown that tryptophan can be more disruptive to α-helical structures. rsc.org The dinitrophenyl group can be used to:

Introduce specific interactions: The electron-deficient nature of the ring can influence how the peptide interacts with other molecules. udel.edu

Act as a probe: The dinitrophenyl group has distinct spectroscopic properties that can be used to study peptide binding and folding.

Enhance binding affinity: The bulky side chain can create a larger interaction surface, potentially leading to stronger binding with a target protein. researchgate.net

The combination of the D-configuration and the dinitrophenyl side chain in this compound provides a unique tool for creating peptides with tailored conformational and bioactive profiles.

Rational Design of Peptides with Enhanced Stability and Modulated Interactions

Rational peptide design leverages the specific properties of building blocks like this compound to create molecules with desired characteristics, particularly enhanced stability and fine-tuned biological interactions.

Enhanced Stability: A major hurdle for peptide-based therapeutics is their rapid degradation by proteases. biorxiv.org The inclusion of D-amino acids is a primary strategy to overcome this limitation. nih.govbiorxiv.org Because proteases are chiral enzymes evolved to recognize and cleave peptide bonds between L-amino acids, they are often unable to act on peptides containing D-amino acids. biorxiv.orgnih.gov This substitution can significantly increase the peptide's half-life in biological systems. Recent research has shown that substituting L-amino acids with D-amino acids in arginine-rich peptides significantly improved their resistance to degradation by trypsin and human serum. biorxiv.org

Modulated Interactions: The goal of rational design is often to create a peptide that binds strongly and specifically to a biological target, such as a protein receptor or an enzyme active site. americanpharmaceuticalreview.com The unique structural features of this compound are instrumental in this process.

The D-configuration forces the peptide backbone into specific conformations, which can pre-organize the peptide into a shape that is complementary to the target's binding site. rsc.orgresearchgate.net

The 2,4-dinitrophenyl side chain can be used to modulate hydrophobic and electronic interactions. nih.govresearchgate.net Its bulk can fill hydrophobic pockets on a target protein, while its electron-withdrawing nature can participate in specific aromatic interactions, distinct from those of natural aromatic amino acids like phenylalanine or tryptophan. udel.edunih.gov

The table below summarizes findings from studies on how D-amino acid and aromatic substitutions can affect peptide properties.

| Modification | Peptide System | Observed Effect | Reference |

| D-Amino Acid Substitution | Arginine-rich antimicrobial peptide (R4F4) | Significantly improved protease resistance and antimicrobial activity. | biorxiv.org |

| D-Amino Acid Substitution | General α-helical peptides | Disruption of α-helical structures, reduced helicity, and altered hydrophobicity. | nih.gov |

| D-Proline Inclusion | 23-residue polypeptide | Facilitated the formation of stable β-hairpin structures. | rsc.org |

| Aromatic Substitution (Phe for Trp) | α-helical coiled-coil peptide | Phenylalanine was less disruptive to the helical structure than tryptophan. | rsc.org |

| Aromatic Substitution (Phe, Tyr for Trp) | Antimicrobial peptide (buCATHL4B) | Phenylalanine substitutions maintained or enhanced antimicrobial activity and membrane permeabilization compared to tyrosine. | nih.gov |

This table is generated based on data from the referenced texts.

Construction of Combinatorial Peptide Libraries Utilizing this compound

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short amount of time. americanpeptidesociety.org When applied to peptides, this results in combinatorial peptide libraries, which are powerful tools for discovering new drugs and biological probes. americanpeptidesociety.orgnih.gov this compound is a valuable building block for these libraries due to its unique properties and compatibility with standard synthesis methods. chemimpex.com

The most common method for creating these libraries is the "split-mix" or "one-bead-one-compound" (OBOC) approach using solid-phase peptide synthesis. americanpeptidesociety.orgnih.gov In this process:

A solid support (resin beads) is split into multiple portions.

A different Fmoc-protected amino acid (which could include this compound) is coupled to the beads in each portion.

All the portions are then mixed back together.

The Fmoc protecting group is removed, and the beads are split again for the next coupling cycle.

Repeating this process allows for the creation of millions of unique peptide sequences, where each individual bead carries a single type of peptide. americanpeptidesociety.orgnih.gov These libraries can then be screened for a specific activity, such as binding to a cancer cell or inhibiting an enzyme. nih.gov

Incorporating this compound into these libraries expands their chemical diversity. researchgate.net It allows for the generation of peptides that are more resistant to degradation and have unique structural and binding properties that cannot be achieved with the standard 20 amino acids alone. nih.govchemrxiv.org This synthetic flexibility is a key advantage over biological library methods like phage display, which are generally limited to the canonical amino acids. nih.govresearchgate.net

| Library Type | Synthesis Principle | Key Feature | Relevance of this compound |

| One-Bead-One-Compound (OBOC) | Split-mix synthesis on solid support. | Each bead displays a single, unique peptide sequence. | Can be incorporated at any position to create vast libraries with enhanced stability and novel binding properties. nih.gov |

| Positional Scanning Library | A series of libraries where one position is held constant with a specific amino acid while others are mixtures. | Identifies the optimal amino acid for a specific position in the sequence. | Can be used as the fixed amino acid to systematically probe the importance of its unique D-aromatic structure for activity. nih.gov |

| DNA-Encoded Libraries (DECLs) | Chemical synthesis of peptides on DNA tags that encode the peptide's sequence. | Allows for the creation and screening of enormous libraries (billions to trillions of molecules). | Fmoc-based chemistry has been adapted for on-DNA synthesis, enabling the inclusion of nsAAs like this compound. researchgate.net |

This table is generated based on data from the referenced texts.

Advanced Research Applications of Fmoc D 2,4 Dinitrophenylalanine in Chemical Biology

Development of Ligand-Targeted Peptide Conjugates for Biochemical Probes

The synthesis of peptide conjugates, where a peptide is linked to another molecule like a therapeutic agent or a fluorescent dye, is a powerful strategy for creating targeted biochemical probes. The peptide component acts as a targeting ligand, guiding the conjugate to specific cells or tissues. Fmoc-D-2,4-dinitrophenylalanine can be strategically incorporated into the peptide sequence during SPPS to confer specific properties to the resulting conjugate.

Research in this area focuses on creating fusion peptides and conjugating them with therapeutic molecules to enhance their efficacy and targeting. For instance, peptides can be designed to bind to specific receptors, such as the fibroblast growth factor receptor 2 (FGFR2), which is often overexpressed in tumor cells. nih.gov These peptides are then chemically linked to chemotherapeutic drugs like doxorubicin. nih.gov The incorporation of an unnatural amino acid such as this compound into such a targeting peptide can serve multiple functions. The dinitrophenyl group is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier, which allows for secondary detection or targeting by antibodies. This feature transforms the peptide conjugate into a multi-functional probe for both therapeutic delivery and analytical detection.

The general process involves activating the carboxylic acid group on the peptide to facilitate conjugation with the amine group of a drug molecule. nih.gov The resulting peptide-drug conjugate can be used to study drug delivery mechanisms and to target specific cellular populations.

Table 1: Components of a Hypothetical Ligand-Targeted Peptide-Drug Conjugate

| Component | Function | Example Moiety Derived from this compound |

|---|---|---|

| Targeting Peptide | Binds to a specific biological receptor (e.g., on cancer cells). | A short peptide sequence containing D-2,4-dinitrophenylalanine. |

| Payload | The active molecule to be delivered (e.g., a drug or imaging agent). | Doxorubicin. nih.gov |

| Linker | Covalently connects the peptide and the payload. | Amide bond. |

| Analytical Handle | A feature that allows for detection or purification. | The dinitrophenyl group can be recognized by specific antibodies. |

Investigation of Receptor Binding and Modulation via Modified Peptide Sequences

The substitution of natural L-amino acids with unnatural D-amino acids in a peptide sequence can profoundly influence its interaction with biological receptors. D-amino acid-containing peptides (DAACPs) often exhibit higher biological activity and increased stability compared to their all-L-amino acid counterparts. nih.gov The presence of a D-amino acid alters the peptide's three-dimensional structure, which can lead to enhanced binding affinity, altered receptor specificity, or a change in the mode of action.

This compound is used to synthesize these modified peptides to investigate how such changes affect receptor signaling. For example, neuropeptides containing D-amino acids have been shown to be critical for their function, and their interaction with cognate receptors is an active area of study. nih.gov

Furthermore, the modified peptides may act as allosteric modulators. Unlike traditional ligands that bind to the primary (orthosteric) site of a receptor, allosteric modulators bind to a distinct, secondary site. nih.govnih.gov This binding can fine-tune the receptor's response to its natural ligand, either enhancing (Positive Allosteric Modulation, PAM) or diminishing (Negative Allosteric Modulation, NAM) its activity. nih.gov The unique conformation induced by incorporating D-2,4-dinitrophenylalanine can favor binding to such allosteric sites, providing a sophisticated mechanism for modulating receptor function in diseases like schizophrenia or Parkinson's disease, where dopamine (B1211576) receptor modulation is key. nih.gov

Table 2: Comparison of L-Peptides vs. D-Amino Acid-Containing Peptides (DAACPs)

| Property | Standard L-Peptide | D-Amino Acid-Containing Peptide (DAACP) | Rationale for Change |

|---|---|---|---|

| Proteolytic Stability | Low (rapidly degraded by proteases) | High | D-amino acid linkages are not recognized by standard proteases. nih.gov |

| Receptor Binding | Binds to the natural ligand's site. | Can exhibit altered affinity, specificity, or bind to allosteric sites. nih.govnih.gov | The altered 3D structure changes how the peptide fits into the receptor. |

| Biological Activity | Native activity. | Can be higher, lower, or qualitatively different (e.g., agonist vs. antagonist). | Changes in binding and stability lead to different downstream signaling. nih.gov |

Utilization in Chemical Probes for Elucidating Biological Mechanisms

Chemical probes are essential tools for dissecting complex biological pathways. By incorporating specialized building blocks like this compound, peptides can be transformed into probes designed to answer specific biological questions. The dinitrophenyl group itself is a valuable feature for this purpose. It can be used as an affinity tag for purification or as a photo-activatable cross-linking agent, which upon exposure to UV light, can form a covalent bond with a nearby interacting protein, allowing for the identification of binding partners.

For example, a similar compound, Fmoc-3-(2-naphthyl)-D-alanine, is used as an intermediate in preparing tetrapeptides that inhibit the BRCA1 protein, demonstrating how modified amino acids can be used to create targeted inhibitors for studying protein function. pharmaffiliates.com The dinitrophenyl group in this compound offers additional functionalities not present in a naphthyl group, particularly for immunological detection. A peptide containing this residue could be used to probe protein-protein interactions, and the interacting complexes could then be isolated using an antibody specific to the dinitrophenyl group.

Table 3: Features of this compound for Chemical Probe Development

| Feature | Chemical Group | Application in Chemical Probes |

|---|---|---|

| Protective Group | Fmoc (Fluorenylmethyloxycarbonyl) | Enables straightforward incorporation into peptides via solid-phase synthesis. springernature.com |

| Chirality | D-amino acid | Confers resistance to enzymatic degradation, increasing the probe's lifespan in biological systems. nih.gov |

| Side Chain | 2,4-dinitrophenyl | Can serve as an antigenic determinant (hapten) for antibody-based detection, a photo-crosslinking moiety, or a quenching group in fluorescence resonance energy transfer (FRET) probes. |

Exploration in Neuroscience Research: Synthesis of Neuropeptide Analogues

Neuropeptides are a diverse class of signaling molecules in the nervous system that modulate a wide range of physiological processes, including pain, mood, and appetite. nih.gov However, their therapeutic potential is often limited by their poor stability and inability to cross the blood-brain barrier. The synthesis of neuropeptide analogues using unnatural amino acids is a key strategy to overcome these limitations.

The use of this compound in the solid-phase synthesis of neuropeptide analogues allows researchers to create peptides with enhanced stability and novel pharmacological profiles. springernature.com The incorporation of a D-amino acid can make the peptide resistant to degradation by endogenous proteases, prolonging its action in the nervous system. nih.gov This is particularly important for studying the function of neuropeptides like Neuropeptide Y (NPY), which is involved in processes from feeding behavior to emotion regulation. nih.gov

By creating stable analogues, researchers can more accurately study the roles of these neuropeptides and their receptors. nih.govnih.gov These synthetic analogues are invaluable tools for mapping neural circuits and can serve as lead compounds for the development of new therapeutics for neurological disorders. nih.gov

Table 4: Rationale for Synthesizing Neuropeptide Analogues with D-Amino Acids

| Neuropeptide Family | Natural Function | Rationale for D-Amino Acid Analogue |

|---|---|---|

| Neuropeptide Y (NPY) | Regulation of energy, mood, and memory. nih.gov | To create stable agonists/antagonists for studying Y-receptor subtypes (e.g., Y2) and their role in epilepsy or feeding. nih.gov |

| Opioid Peptides (e.g., Enkephalins) | Pain modulation (analgesia). | To develop potent, long-lasting painkillers with reduced side effects compared to morphine. |

| Tachykinins (e.g., Substance P) | Pain transmission, inflammation. | To create receptor antagonists for studying and potentially treating chronic pain and inflammatory conditions. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Doxorubicin |

| Neuropeptide Y (NPY) |

| Fmoc-3-(2-naphthyl)-D-alanine |

| Dopamine |

| Morphine |

| Enkephalins |

Analytical Characterization Techniques for Fmoc D 2,4 Dinitrophenylalanine and Derived Peptides

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for the real-time monitoring and characterization of Fmoc-D-2,4-dinitrophenylalanine and its corresponding peptides. These methods rely on the interaction of electromagnetic radiation with the molecule to probe its structural features and quantify its presence.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound. researchgate.netmdpi.com By identifying the characteristic vibrational modes of its constituent functional groups, these methods can confirm the compound's identity and structural integrity.

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to the Fmoc group, the dinitrophenyl ring, and the amino acid backbone. ias.ac.inresearchgate.net

Fmoc Group: The fluorenyl moiety gives rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The carbonyl group of the carbamate (B1207046) linker presents a strong C=O stretching band, typically around 1710-1730 cm⁻¹.

Dinitrophenyl Group: The two nitro groups (NO₂) are strong absorbers in the IR spectrum, displaying characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretching typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch is found between 1335 and 1370 cm⁻¹. Aromatic C-H and C=C vibrations from the dinitrophenyl ring will also be present.

Amino Acid Backbone: The carboxylic acid group will show a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch near 1700-1725 cm⁻¹, which may overlap with the Fmoc carbonyl band. The N-H stretching of the protected amine is observed in the 3300-3400 cm⁻¹ region.

A comparison of the experimental spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT), can aid in the precise assignment of these vibrational modes. researchgate.netnih.gov Any deviation from the expected fingerprint can indicate impurities or degradation of the compound.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Fmoc Group | Aromatic C-H Stretch | >3000 |

| Carbonyl (C=O) Stretch | 1710 - 1730 | |

| Aromatic C=C Stretch | 1450 - 1600 | |

| Dinitrophenyl Group | Asymmetric NO₂ Stretch | 1500 - 1560 |

| Symmetric NO₂ Stretch | 1335 - 1370 | |

| Amino Acid Backbone | N-H Stretch | 3300 - 3400 |

| Carboxyl C=O Stretch | 1700 - 1725 |

UV-Vis Spectrophotometry for Monitoring Fmoc Deprotection and Quantification

UV-Vis spectrophotometry is a simple, yet robust, method for quantifying the loading of Fmoc-amino acids onto a solid support and for monitoring the deprotection step during solid-phase peptide synthesis (SPPS). springernature.com The principle relies on the cleavage of the Fmoc group, which is base-labile. mdpi.comnih.gov

The deprotection is typically achieved by treating the Fmoc-protected peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in dimethylformamide (DMF). mdpi.commostwiedzy.pl This treatment cleaves the Fmoc group, releasing it as a dibenzofulvene (DBF)-piperidine adduct. mostwiedzy.plresearchgate.net This adduct possesses a strong UV chromophore with a distinct absorbance maximum around 301 nm. researchgate.nettec5usa.com

The concentration of the liberated adduct, and therefore the amount of amino acid that was successfully coupled and deprotected, can be quantified using the Beer-Lambert law. biotage.com The molar extinction coefficient (ε) for the DBF-piperidine adduct is well-established, allowing for accurate calculation of the resin loading or the efficiency of a coupling step. biotage.comrsc.org

Table 2: Molar Extinction Coefficients for Fmoc Quantification

| Adduct/Group | Wavelength (λ) | Molar Extinction Coefficient (ε) | Solvent System |

|---|---|---|---|

| Dibenzofulvene-piperidine | 301 nm | 7800 M⁻¹cm⁻¹ | DMF |

| Dibenzofulvene-piperidine | 289 nm | 5800 - 6089 M⁻¹cm⁻¹ | 20% Piperidine in DMF |

| Dibenzofulvene-piperidine | 301 nm | 7800 - 8021 M⁻¹cm⁻¹ | 20% Piperidine in DMF |

Data compiled from multiple sources. mdpi.commostwiedzy.plnih.gov

This method provides a critical quality control check during automated peptide synthesis, with real-time UV monitoring allowing for the detection of difficult coupling or deprotection steps. researchgate.netthieme-connect.de

Fluorescence Spectroscopy for Detection and Monitoring of Fmoc-Containing Species

The fluorenyl moiety of the Fmoc group is inherently fluorescent, a property that is exploited for the sensitive detection and monitoring of this compound and peptides containing it. ontosight.ainih.gov Fluorescence spectroscopy offers higher sensitivity compared to UV-Vis absorbance, making it suitable for detecting trace amounts of material. rsc.org

When the Fmoc group is attached to the amino acid, its fluorescence can be observed. However, it is the cleavage of the Fmoc group that often forms the basis of monitoring assays. The liberated dibenzofulvene-piperidine adduct is also fluorescent, allowing for real-time tracking of the deprotection process during peptide synthesis. ontosight.ai

The fluorescence emission spectrum of the Fmoc group typically shows a maximum around 313 nm when in a monomeric state. researchgate.net The exact emission wavelength and quantum yield can be influenced by the local environment, such as solvent polarity or aggregation state. For instance, the aggregation of Fmoc-peptides into hydrogels can lead to a red-shift in the emission maximum to around 328 nm, indicating π-π stacking interactions between the fluorenyl rings. researchgate.netresearchgate.net This sensitivity to the environment can be used to probe the conformation and assembly of peptides containing this compound.

Chromatographic Separation and Detection Approaches

Chromatographic methods are essential for the analysis of complex mixtures, enabling the separation, identification, and quantification of this compound and its derived peptides from unreacted starting materials, reagents, and other synthesis-related impurities.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization for Amino Acid Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Fmoc-amino acids and the final peptide products. ajpamc.com For the analysis of amino acid composition in a peptide hydrolysate, a derivatization step is often required to render the amino acids detectable by UV or fluorescence detectors. creative-proteomics.comactascientific.com

Common pre-column derivatization reagents include o-phthalaldehyde (B127526) (OPA), phenylisothiocyanate (PITC), and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). tandfonline.comnih.gov However, in the case of analyzing a peptide containing this compound itself, the DNP group provides a strong chromophore, typically absorbing around 340-360 nm, allowing for direct detection by UV-Vis without further derivatization. nih.govresearchgate.net

Table 3: Common Pre-Column Derivatization Reagents for Amino Acid Analysis by HPLC

| Reagent | Abbreviation | Target Group | Detection Method |

|---|---|---|---|

| 2,4-Dinitrofluorobenzene | DNFB | Primary/Secondary Amines | UV |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent | Primary Amines | UV |

| Phenylisothiocyanate | PITC | Primary/Secondary Amines | UV |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence |

| 9-Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Primary/Secondary Amines | Fluorescence/UV |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the definitive method for confirming the identity and assessing the purity of this compound and peptides derived from it. enovatia.comnih.gov This hyphenated technique combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry.

In a typical workflow, the sample is first separated on a reversed-phase HPLC column. The eluent is then introduced into the mass spectrometer, which ionizes the molecules and measures their mass-to-charge (m/z) ratio. This allows for the precise determination of the molecular weight of the parent compound, confirming its identity.

Furthermore, LC-MS is highly effective for impurity profiling. enovatia.com It can separate and identify by-products from the peptide synthesis, such as deletion sequences, incompletely deprotected peptides, or products of side-reactions. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural information. In an MS/MS experiment, a specific parent ion (e.g., the molecular ion of the peptide) is selected and fragmented. The resulting fragment ions are then analyzed. This fragmentation pattern provides sequence information, allowing for the confirmation of the amino acid sequence and the precise location of the this compound residue within the peptide chain. This capability is crucial for distinguishing between isomers and ensuring the structural integrity of the synthesized molecule. enovatia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive analytical technique for the detailed conformational and structural elucidation of molecules in solution. For this compound and peptides incorporating this modified amino acid, NMR provides critical insights into their three-dimensional structure, dynamics, and interactions at the atomic level.

One-dimensional (1D) ¹H NMR spectroscopy serves as the initial and fundamental analysis. The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the protons of the fluorenylmethoxycarbonyl (Fmoc) protecting group, the amino acid backbone (α-proton, β-protons, and amide proton), and the 2,4-dinitrophenyl aromatic ring. The chemical shifts of these protons are highly sensitive to their local electronic environment and spatial arrangement. For instance, the aromatic protons of the Fmoc group typically resonate in the downfield region of the spectrum, between 7.3 and 7.9 ppm. chemicalbook.com The α-proton of the amino acid backbone is usually observed between 4.1 and 4.4 ppm, while the β-protons appear further upfield. chemicalbook.com The strong electron-withdrawing nature of the two nitro groups on the phenylalanine side chain significantly influences the chemical shifts of its aromatic protons, causing them to be shifted further downfield compared to unsubstituted phenylalanine. chemicalbook.comoc-praktikum.de

Two-dimensional (2D) NMR techniques are paramount for unambiguous resonance assignment and for deriving structural restraints. Experiments such as Correlation Spectroscopy (COSY) are used to identify scalar-coupled protons, establishing through-bond connectivities within the amino acid spin system. For example, a COSY spectrum would show correlations between the amide proton (NH), the α-proton (Hα), and the β-protons (Hβ), allowing for their sequential assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the through-space proximity of protons, which is fundamental for defining the molecule's conformation. These experiments detect correlations between protons that are close in space (typically within 5 Å), irrespective of whether they are connected through chemical bonds. For this compound, NOE/ROE cross-peaks can reveal key conformational features, such as the relative orientation of the Fmoc group with respect to the amino acid side chain and the conformation around the Cα-Cβ bond.

Furthermore, ¹³C NMR spectroscopy, often in conjunction with heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provides valuable information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the α- and β-carbons are particularly sensitive to the local secondary structure in peptides. bachem.comspectralservice.de

The table below presents a compilation of expected ¹H and ¹³C NMR chemical shift ranges for this compound, based on data from structurally related compounds.

| Group | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Fmoc Group | Aromatic Protons | 7.30 - 7.90 | 120.0 - 143.7 | chemicalbook.comntu.ac.uk |

| CH | 4.10 - 4.30 | 47.0 | chemicalbook.comntu.ac.uk | |

| CH₂ | ~4.40 | 67.3 | ntu.ac.uk | |

| D-2,4-dinitrophenylalanine Backbone | NH | ~6.30 | N/A | ntu.ac.uk |

| α-CH | ~4.90 | 53.1 | ntu.ac.uk | |

| β-CH₂ | ~3.10 | 37.8 | ntu.ac.uk | |

| C=O | N/A | 171.6 | ntu.ac.uk | |

| 2,4-Dinitrophenyl Group | H-3 | ~8.80 | ~122 | chemicalbook.comoc-praktikum.de |

| H-5 | ~7.60 | ~128 | chemicalbook.comoc-praktikum.de | |

| H-6 | ~8.35 | ~118 | chemicalbook.comoc-praktikum.de |

Emerging Research Frontiers and Future Perspectives

Development of Automated and High-Throughput Synthetic Platforms

The integration of non-canonical amino acids like Fmoc-D-2,4-dinitrophenylalanine into automated and high-throughput synthetic platforms is a key area of development. While specific platforms dedicated exclusively to this compound are not detailed, its structural features are fully compatible with established automated synthetic methodologies. The Fmoc protecting group is central to modern solid-phase peptide synthesis (SPPS), a process that is readily automated.

The use of Fmoc-protected amino acid derivatives is standard in combinatorial chemistry, which allows for the rapid generation of vast peptide libraries for screening and drug discovery. chemimpex.com For instance, the related compound Fmoc-D-2,4-dimethylphenylalanine is widely used as a building block in SPPS to efficiently create complex peptide sequences. chemimpex.com The DNP-alanine moiety itself is frequently used as a derivatization agent for labeling and detecting amino acids in automated chromatographic and sequencing techniques. pubcompare.ai The inherent compatibility of the Fmoc group with automated deprotection cycles and the stability of the DNP group under standard synthesis conditions suggest that this compound can be seamlessly incorporated into workflows on automated synthesizers to generate peptide libraries with unique functionalities for screening purposes.

Table 1: Compatibility of Fmoc-Amino Acids with Synthetic Platforms

| Feature | Relevance to this compound | Platform | Implication |

| Fmoc Protecting Group | Standard protecting group on the compound. | Automated Solid-Phase Peptide Synthesis (SPPS) | Enables stepwise, controlled addition in an automated fashion. |

| Combinatorial Chemistry | The DNP moiety provides a unique functional and structural element. | High-Throughput Library Generation | Allows for the creation of diverse peptide libraries for screening biological activity or material properties. chemimpex.com |

| Analytical Derivatization | The DNP group is a well-established chromophore. | Automated HPLC and Sequencing | Facilitates automated analysis and characterization of peptides containing the DNP label. pubcompare.aiwdh.ac.id |

Exploration of Novel Peptide Architectures and Biofunctional Materials

The incorporation of this compound is a promising strategy for designing novel peptide architectures and functional biomaterials. The DNP group can direct molecular assembly and impart specific binding properties to peptide structures.

A significant research finding demonstrated that introducing DNP-alanine into the oligopeptides of Bacillus subtilis could promote the assembly of endogenous antibodies directly onto the cell surface. 5z.com This effectively transforms the cell surface into a targeted biofunctional material, showcasing a powerful method for cell-surface engineering. In another area, DNP-alanine is utilized as a molecular probe to characterize the self-assembly of biomaterials. researchgate.net For example, it has been used as a total volume (Vt) marker in size-exclusion chromatography to study the formation and properties of collagen fibrils and gels. researchgate.networdpress.com These applications highlight the dual role of DNP-alanine: as an active component in directing the architecture of peptide-based systems and as an analytical tool to study their formation.

Table 2: Research Applications of DNP-Alanine in Biomaterials

| Research Area | Application of DNP-Alanine | Outcome | Reference |

| Cell Surface Engineering | Incorporation into bacterial oligopeptides. | Promoted assembly of antibodies on the cell surface. | 5z.com |

| Collagen Self-Assembly | Used as a chromatographic marker. | Characterized the fibril formation and interaction dynamics of collagen-based biomaterials. | researchgate.net |

| Structural Biology | Used as a sensitive fluorescent probe. | Enables tracking of minor conformational changes in proteins. | pubcompare.ai |

Advancements in Bioconjugation and Directed Functionalization Strategies

The 2,4-dinitrophenyl group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. This property is exploited in advanced bioconjugation and functionalization strategies, particularly in immunology and vaccine development.

One of the most notable applications is in cancer immunotherapy. Autologous tumor cells have been chemically modified with dinitrophenylalanine to create a cancer vaccine known as AVAX. scribd.com This functionalization strategy leverages the haptenic nature of DNP to make the tumor cells highly immunogenic, stimulating a patient's immune system to recognize and attack the cancer cells.

Furthermore, the DNP moiety is a critical tool for studying antibody recognition and specificity. Research has shown that antibodies developed against DNP-lysine can also cross-react with DNP-alanine, a finding that is crucial for designing immunoassays and understanding the molecular basis of antibody-antigen interactions. epdf.pub The DNP group's ability to be specifically recognized by antibodies makes it an excellent tag for directed functionalization, enabling researchers to attach probes, drugs, or other molecules to specific targets via an antibody-DNP linkage.

Table 3: Functionalization Strategies Using DNP-Alanine

| Strategy | Functional Role of DNP | Application | Research Finding | Reference |

| Haptenylation | Immune Target | Cancer Vaccine (AVAX) | Modification of tumor cells with DNP renders them immunogenic. | scribd.com |

| Antibody Recognition | Hapten | Immunoassay Development | Antibodies show specific recognition and cross-reactivity to DNP-amino acids. | epdf.pub |

| Molecular Labeling | Spectroscopic Probe | Protein Chemistry | Serves as a derivatization agent for labeling and detection of amino acids. | pubcompare.ai |

Computational Modeling and Prediction in Peptide Design and this compound Analogues

Computational modeling is becoming an indispensable tool for predicting the behavior of peptides and designing novel analogues with enhanced properties. Peptides containing DNP-alanine have been the subject of sophisticated computational studies to understand molecular recognition and binding affinity.

One detailed study employed molecular dynamics (MD) and free energy perturbation (FEP) simulations to investigate the binding of three DNP-amino acids (DNP-alanine, DNP-glycine, and DNP-serine) to a specific protein binding site. escholarship.org Such simulations provide atomic-level insights into the thermodynamics and structural basis of binding, guiding the rational design of peptides with improved affinity and specificity. These computational approaches can predict how modifications to the peptide or the DNP-analogue would affect its function.

In a different context, computational modeling helps interpret experimental outcomes. For instance, chiral stationary phases (CSPs) for HPLC were developed using 3,5-dinitrophenylalanine in the peptide core, but they proved unsuccessful in separating test analytes. grafiati.com Computational analysis of such systems can elucidate the underlying reasons for failure, such as non-productive binding conformations or unfavorable intermolecular interactions, thereby preventing costly and time-consuming empirical work. These predictive capabilities are crucial for designing the next generation of DNP-functionalized peptides and materials.

Table 4: Computational and Analytical Studies of DNP-Amino Acids

| Study Type | Compound(s) | Method | Finding | Reference |

| Molecular Recognition | DNP-alanine, DNP-glycine, DNP-serine | Molecular Dynamics (MD), Free Energy Perturbation (FEP) | Elucidated the thermodynamics of binding to a protein pocket. | escholarship.org |

| Chiral Separation | 3,5-Dinitrophenylalanine | Chiral Stationary Phase (CSP) Development | CSPs based on this analogue were unsuccessful for the tested analytes. | grafiati.com |

| Chiral Discrimination | DNP-alanine | Chiral Capillary Electrophoresis | The rigidity of a cyclopeptide selector was critical for enantioseparation of DNP-alanine. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Fmoc-D-2,4-dinitrophenylalanine, and how can racemization be minimized during solid-phase peptide synthesis?

- Methodological Answer : Synthesis typically involves coupling Fmoc-protected amino acids to resin-bound peptides using activating reagents like HOBt/DIC or HATU/DIPEA. To minimize racemization:

- Use low temperatures (0–4°C) during coupling steps .

- Optimize reaction time (30–60 min) to avoid prolonged exposure to basic conditions, which promote racemization .

- Employ pre-activated amino acids or in-situ activation with coupling agents to reduce side reactions .

- Key Reference : Evidence from Fmoc-D-Ala-L-Phe-OMe synthesis (37% yield) highlights the importance of controlled reaction times and purification via silica gel chromatography .

Q. Which purification techniques are most effective for isolating this compound from synthetic byproducts?

- Methodological Answer :

- Reverse-phase HPLC : Effective for separating polar byproducts (e.g., deprotected amino acids) using gradients of acetonitrile/water with 0.1% TFA .

- Silica gel chromatography : Suitable for non-polar impurities, with solvent systems like hexane/ethyl acetate (1:1) .

- Recrystallization : Use dimethylformamide (DMF)/water mixtures to enhance purity, as demonstrated in Fmoc-D-β-4-pyridylalanine synthesis .

Q. How should researchers characterize the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve D/L enantiomers .

- Optical rotation : Compare measured [α]D values with literature data for Fmoc-D-phenylalanine derivatives (e.g., [α]D = +15° for Fmoc-D-Phe(4-Me)-OH) .

- Circular dichroism (CD) : Confirm chiral integrity by analyzing Cotton effects in the 200–250 nm range .

Advanced Research Questions

Q. How can discrepancies between NMR and mass spectrometry (MS) data for this compound derivatives be resolved?

- Methodological Answer :

- NMR analysis : Assign peaks using 2D techniques (e.g., HSQC, HMBC) to distinguish nitro group effects on aromatic protons (δ = 7.5–8.5 ppm) .

- High-resolution MS (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns to identify isotopic deviations caused by nitro groups .

- Cross-validate : Compare retention times (HPLC) and melting points with synthetic standards (e.g., Fmoc-D-4-nitro-L-phenylalanine, m.p. 180–182°C) .

Q. What experimental strategies assess the electronic effects of 2,4-dinitrophenyl groups on peptide secondary structure?

- Methodological Answer :

- Circular dichroism (CD) : Monitor changes in α-helix/β-sheet content in peptides incorporating the residue .

- FT-IR spectroscopy : Analyze amide I bands (1600–1700 cm⁻¹) to detect perturbations in hydrogen bonding .

- Computational modeling : Use density functional theory (DFT) to calculate nitro group charge distribution and steric effects on backbone conformation .

Q. How does the D-configuration of this compound influence protease resistance in therapeutic peptides?

- Methodological Answer :

- Enzymatic assays : Incubate peptides with trypsin/chymotrypsin and quantify degradation via HPLC or MALDI-TOF .

- Structural analysis : Compare D vs. L configurations using X-ray crystallography to identify steric clashes with protease active sites .

- Case Study : D-amino acids in Fmoc-D-Phe(4-Me)-OH increase stability in serum by >24 hours compared to L-forms .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

- Methodological Answer :

- Storage : Keep at -20°C in anhydrous DMF or DMSO to prevent hydrolysis of the Fmoc group .

- Lyophilization : Freeze-dry under vacuum (0.02 Torr) to stabilize nitro-containing compounds .

- Quality control : Regularly test purity via HPLC and adjust storage conditions if dimerization (e.g., via nitro group reactivity) is observed .

Data Contradiction Analysis

Q. Why might coupling efficiencies vary when incorporating this compound into peptide sequences?

- Methodological Answer :

- Steric hindrance : The bulky 2,4-dinitrophenyl group may reduce accessibility to the resin-bound amine, requiring extended coupling times (2–4 hours) .

- Electron-withdrawing effects : Nitro groups lower nucleophilicity of the α-amino group, necessitating stronger activating agents (e.g., HATU over HOBt) .

- Validation : Use Kaiser or chloranil tests to confirm incomplete couplings and repeat steps with fresh reagents .

Experimental Design Guidelines

- Stereochemical Integrity : Always include chiral purity checks (HPLC/CD) post-synthesis .

- Nitro Group Reactivity : Monitor for side reactions (e.g., reduction) under basic conditions using TLC or in-situ IR .

- Biological Relevance : Pair structural studies (e.g., CD, crystallography) with functional assays to correlate stability and activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.